molecular formula C30H30Cl3NO2 B11458263 10-(4-chlorobenzyl)-9-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

10-(4-chlorobenzyl)-9-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione

Cat. No.: B11458263
M. Wt: 542.9 g/mol
InChI Key: JQVDTTKGKRPNBT-UHFFFAOYSA-N
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Description

10-[(4-CHLOROPHENYL)METHYL]-9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a decahydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[(4-CHLOROPHENYL)METHYL]-9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the decahydroacridine core, followed by the introduction of the chlorophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

10-[(4-CHLOROPHENYL)METHYL]-9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to remove chlorine atoms or to convert carbonyl groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

10-[(4-CHLOROPHENYL)METHYL]-9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 10-[(4-CHLOROPHENYL)METHYL]-9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-[(4-CHLOROPHENYL)METHYL]-9-(2,4-DICHLOROPHENYL)-3,3,6,6-TETRAMETHYL-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the decahydroacridine core. These features confer distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C30H30Cl3NO2

Molecular Weight

542.9 g/mol

IUPAC Name

10-[(4-chlorophenyl)methyl]-9-(2,4-dichlorophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-acridine-1,8-dione

InChI

InChI=1S/C30H30Cl3NO2/c1-29(2)12-22-27(24(35)14-29)26(20-10-9-19(32)11-21(20)33)28-23(13-30(3,4)15-25(28)36)34(22)16-17-5-7-18(31)8-6-17/h5-11,26H,12-16H2,1-4H3

InChI Key

JQVDTTKGKRPNBT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2CC4=CC=C(C=C4)Cl)CC(CC3=O)(C)C)C5=C(C=C(C=C5)Cl)Cl)C(=O)C1)C

Origin of Product

United States

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